molecular formula C15H21F3N2 B12076037 N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine

N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine

Cat. No.: B12076037
M. Wt: 286.34 g/mol
InChI Key: GJZLKOFEVPDZQZ-UHFFFAOYSA-N
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Description

N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. The presence of the trifluoromethyl group in this compound adds unique chemical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with N-ethylpiperidin-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-(2-(trifluoromethyl)benzyl)ethanamine
  • 4-Amino-2-(trifluoromethyl)pyridine
  • 2-(Trifluoromethyl)benzylamine

Uniqueness

N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is unique due to the presence of both the piperidine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H21F3N2

Molecular Weight

286.34 g/mol

IUPAC Name

N-ethyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

InChI

InChI=1S/C15H21F3N2/c1-2-20(13-7-9-19-10-8-13)11-12-5-3-4-6-14(12)15(16,17)18/h3-6,13,19H,2,7-11H2,1H3

InChI Key

GJZLKOFEVPDZQZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1C(F)(F)F)C2CCNCC2

Origin of Product

United States

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